6,7-Dichloro-2-propyl-4-quinolinol 6,7-Dichloro-2-propyl-4-quinolinol
Brand Name: Vulcanchem
CAS No.: 1070880-08-8
VCID: VC20500287
InChI: InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H11Cl2NO
Molecular Weight: 256.12 g/mol

6,7-Dichloro-2-propyl-4-quinolinol

CAS No.: 1070880-08-8

Cat. No.: VC20500287

Molecular Formula: C12H11Cl2NO

Molecular Weight: 256.12 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dichloro-2-propyl-4-quinolinol - 1070880-08-8

Specification

CAS No. 1070880-08-8
Molecular Formula C12H11Cl2NO
Molecular Weight 256.12 g/mol
IUPAC Name 6,7-dichloro-2-propyl-1H-quinolin-4-one
Standard InChI InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)
Standard InChI Key IKDAAYICDNTSCT-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl

Introduction

Structural and Chemical Identity of 6,7-Dichloro-2-propyl-4-quinolinol

The quinoline core of 6,7-dichloro-2-propyl-4-quinolinol consists of a benzene ring fused to a pyridine ring, with substituents at positions 2, 4, 6, and 7. Key structural features include:

  • Chloro groups at C6 and C7, which enhance electron-withdrawing effects and influence reactivity.

  • A propyl chain at C2, contributing to hydrophobic interactions and modulating lipophilicity.

  • A hydroxyl group at C4, enabling hydrogen bonding and acidity (pKa ~8–10, estimated from analogous quinolines ).

Table 1: Comparative Molecular Properties of Selected Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)LogP
6,7-Dichloroquinoline C₉H₅Cl₂N198.05131.6–131.92.62*
6-Ethyl-2-propyl-4-quinolinol C₁₄H₁₇NO215.29N/A3.45
6,7-Dichloro-2-propyl-4-quinolinolC₁₂H₁₁Cl₂NO256.13~140–145†~3.8‡

*Predicted ; †Estimated from analogs ; ‡Calculated using group contribution methods.

The hydroxyl group at C4 confers mild acidity, enabling salt formation under basic conditions, while the chloro and propyl groups enhance stability and membrane permeability, respectively .

Synthetic Routes and Optimization Strategies

Although no direct synthesis of 6,7-dichloro-2-propyl-4-quinolinol has been reported, plausible pathways can be extrapolated from related compounds:

Hydroxylation and Alkylation

Alternative routes may involve:

  • Skraup Synthesis: Condensation of glycerol with 4-chloro-2-propylaniline under acidic conditions to form the quinoline core, followed by chlorination .

  • Post-Functionalization: Introducing the hydroxyl group via hydrolysis of a methoxy intermediate (e.g., using BBr₃ in CH₂Cl₂) .

Catalytic Hydrogenation

Analogous to methods for 4,6-dichloro-2-propylthiopyrimidine-5-amine , hydrogenation under controlled pressure (10 bar H₂) with catalysts like Pd/C could reduce nitro intermediates to amine or hydroxyl derivatives. For example:

4,6-Dichloro-5-nitro-2-propylquinolineH2,Pd/C65C6,7-Dichloro-2-propyl-4-quinolinol\text{4,6-Dichloro-5-nitro-2-propylquinoline} \xrightarrow[\text{H}_2, \text{Pd/C}]{65^\circ \text{C}} \text{6,7-Dichloro-2-propyl-4-quinolinol}

This method offers advantages in yield (>90% predicted) and scalability .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited aqueous solubility (~50–100 mg/L at 25°C), as inferred from chloro-quinoline analogs .

  • Thermal Stability: Decomposition above 250°C, with a melting point estimate of 140–145°C based on dichloroquinoline derivatives .

Spectroscopic Characterization

  • IR: Strong O–H stretch at ~3200 cm⁻¹, C–Cl stretches at 750–550 cm⁻¹ .

  • ¹H NMR (CDCl₃): Propyl chain signals at δ 0.9–1.7 ppm; aromatic protons at δ 7.2–8.5 ppm .

  • MS: Molecular ion peak at m/z 256.1 (M⁺), with fragments at m/z 221 (loss of Cl) and 183 (loss of C₃H₇) .

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